Sardomozide has been identified through various pharmacological studies and is categorized under polyamine antagonists. It is recognized for its potential therapeutic applications in oncology, particularly in targeting tumors where polyamine synthesis is upregulated. The compound is listed under the CAS number 149400-88-4, and it has been studied extensively for its role in cancer therapy due to its ability to disrupt polyamine homeostasis .
The synthesis of sardomozide involves several key steps that focus on modifying the structure of existing polyamine inhibitors to enhance their efficacy. The synthetic pathway typically includes:
The synthesis can be performed under controlled laboratory conditions, ensuring the integrity of the compound throughout the process .
Sardomozide's molecular structure can be depicted as follows:
The structure features a sulfonamide group that contributes to its inhibitory action on S-adenosylmethionine decarboxylase. The spatial arrangement allows for effective binding to the enzyme's active site, thereby inhibiting its function. Detailed structural analysis using techniques like X-ray crystallography or NMR could provide insights into its binding interactions and conformational dynamics within biological systems .
Sardomozide participates in several chemical reactions primarily focused on inhibiting polyamine biosynthesis:
The mechanism of action of sardomozide revolves around its role as an inhibitor of S-adenosylmethionine decarboxylase:
The physical and chemical properties of sardomozide include:
These properties are crucial for determining the appropriate formulation and delivery methods for therapeutic applications in clinical settings .
Sardomozide has several scientific applications primarily within oncology:
Polyamines (putrescine, spermidine, and spermine) are evolutionarily conserved organic cations essential for cellular proliferation, differentiation, and survival [1]. Their homeostasis is tightly regulated through biosynthesis, catabolism, and transport, with dysregulation implicated in cancer, neurodegenerative disorders, and aging [1] [9]. Within this metabolic network, S-adenosylmethionine decarboxylase (SAMDC), also termed adenosylmethionine decarboxylase 1 (AMD1), serves as a pivotal enzymatic checkpoint controlling the synthesis of higher-order polyamines [1]. Sardomozide (CGP 48664, SAM486A) emerged as a highly selective second-generation SAMDC inhibitor, providing researchers with a precise pharmacological tool to dissect polyamine metabolism and its functional consequences [7] [8].
SAMDC occupies a critical position in polyamine biosynthesis, catalyzing an indispensable step downstream of the rate-limiting enzyme ornithine decarboxylase (ODC). SAMDC decarboxylates S-adenosylmethionine (SAM) to form S-adenosyl-5'-(3-methylthiopropylamine), more commonly known as decarboxylated *S-adenosylmethionine (dcSAM) [1] [9]. This reaction consumes ATP and generates a unique aminopropyl group donor essential for the subsequent reactions catalyzed by spermidine synthase (SRM) and spermine synthase (SMS). SRM transfers the aminopropyl group from dcSAM to putrescine, forming spermidine, while SMS transfers another aminopropyl group from dcSAM to spermidine, forming spermine [1]. Crucially, dcSAM serves exclusively as the aminopropyl donor for these reactions and has no significant role in SAM-dependent methyltransferase reactions.
The enzymatic activity and regulation of SAMDC are complex and essential for maintaining polyamine homeostasis:
Table 1: Key Enzymes in Mammalian Polyamine Biosynthesis and Their Inhibitors
| Enzyme | Gene | Function | Key Inhibitors | Impact of Inhibition |
|---|---|---|---|---|
| Ornithine Decarboxylase | ODC1 | Rate-limiting decarboxylation of ornithine to putrescine | Difluoromethylornithine (DFMO, Eflornithine) | Depletion of putrescine, spermidine, spermine |
| S-Adenosylmethionine Decarboxylase | AMD1 | Decarboxylation of SAM to dcSAM (aminopropyl donor) | Sardomozide (CGP 48664), MGBG | Depletion of dcSAM, spermidine, spermine; SAM accumulation |
| Spermidine Synthase | SRM | Transfer of aminopropyl group from dcSAM to putrescine forming spermidine | (No widely used specific inhibitors) | Spermidine depletion; putrescine accumulation |
| Spermine Synthase | SMS | Transfer of aminopropyl group from dcSAM to spermidine forming spermine | (No widely used specific inhibitors) | Spermine depletion; spermidine accumulation |
The quest for effective polyamine synthesis inhibitors intensified in the late 20th century as the significance of polyamines in cell proliferation and cancer became evident. Early SAMDC inhibitors, like methylglyoxal bis(guanylhydrazone) (MGBG), demonstrated potent antiproliferative effects but suffered from significant off-target toxicity and limited specificity, hindering their research utility and therapeutic potential [7]. Sardomozide was developed in the early 1990s by Ciba-Geigy (now Novartis) as a rationally designed successor to MGBG, aiming for enhanced potency and selectivity against SAMDC [7] [8].
Sardomozide belongs to a class of bis(guanylhydrazone) compounds but features structural optimizations conferring superior properties:
Table 2: Sardomozide: Key Characteristics and Research Applications
| Characteristic | Detail |
|---|---|
| Synonyms | CGP 48664, CGP 48664A, CGP-48664, SAM486A, SAM-486A |
| Chemical Formula | C₁₁H₁₄N₆ (Free base); C₁₁H₁₆Cl₂N₆ (Dihydrochloride salt) |
| CAS Registry Number | 149400-88-4 (Free base); 138794-73-7 (Dihydrochloride) |
| Molecular Weight | 230.27 g/mol (Free base); 303.19 g/mol (Dihydrochloride) |
| Mechanism of Action | Potent, competitive inhibitor of S-Adenosylmethionine Decarboxylase (SAMDC/AMD1) |
| IC50 (SAMDC) | 5 nM |
| Primary Research Effect | Depletion of decarboxylated S-adenosylmethionine (dcSAM), spermidine, spermine; accumulation of putrescine |
| Key Research Findings | Suppression of cancer cell proliferation, clonogenicity & invasiveness in vitro; Inhibition of tumor growth in vivo (xenografts); Activation of stress signaling pathways (STAT, MAPK); Induction of p53 in wild-type cells; Connection to autophagy regulation via spermidine depletion. |
| Clinical Phase | Phase II (Discontinued - Non-Hodgkin Lymphoma, Melanoma); Phase I (Solid Tumors) |
Sardomozide's legacy lies in its critical role as a specific molecular probe. By enabling the selective inhibition of SAMDC, it has illuminated the enzyme's non-redundant function in polyamine biosynthesis, the cellular consequences of spermidine and spermine depletion (including effects on proliferation, signaling, gene expression, and autophagy), and the complex feedback mechanisms governing polyamine homeostasis [1] [7] [9]. While its therapeutic journey halted, Sardomozide continues to be an indispensable tool in fundamental and translational research exploring the multifaceted roles of polyamines in health and disease.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0